N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
CAS No.: 941871-82-5
Cat. No.: VC11902543
Molecular Formula: C22H22FN3O2
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941871-82-5 |
|---|---|
| Molecular Formula | C22H22FN3O2 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluorophenyl)oxamide |
| Standard InChI | InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
| Standard InChI Key | QVGXBVDVIXDHHC-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H22FN3O
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Molecular Weight: 339.41 g/mol
Structural Features
This compound is characterized by:
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A naphthalene group (aromatic hydrocarbon) attached to a dimethylaminoethyl side chain.
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A fluorophenyl group connected via an ethanediamide linker.
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The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups, which may influence its chemical reactivity and biological activity.
Chemical Identifiers
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IUPAC Name: N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
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SMILES Notation: CC(CN(C)C)(C1=CC=CC2=CC=CC=C21)NC(=O)CCNC(=O)C3=CC=C(C=C3)F
General Synthetic Pathway
The synthesis typically involves:
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Amide Bond Formation: The ethanediamide backbone is constructed by reacting an amine precursor with an acyl chloride or ester.
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Substituent Introduction:
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The naphthalene moiety is incorporated via alkylation or amidation reactions.
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The fluorophenyl group is introduced through nucleophilic aromatic substitution or coupling reactions.
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Final Assembly: The dimethylamino group is added via reductive amination or alkylation of a secondary amine.
Reaction Conditions
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Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or ethanol.
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Catalysts: Acid or base catalysts such as triethylamine or sodium hydride are often used to facilitate bond formation.
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Temperature: Reactions are typically conducted at room temperature or under mild heating conditions (40–80°C).
Medicinal Chemistry
The compound's structural features suggest potential utility in:
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Receptor Binding Studies: The fluorophenyl and naphthalene groups may enhance interaction with hydrophobic pockets in biological targets, such as enzymes or receptors.
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Antitumor Agents: Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting receptor tyrosine kinases or DNA-interacting proteins.
Fluorescent Probes
The naphthalene moiety could impart fluorescence properties, enabling its use in imaging applications or as a biochemical probe.
Spectroscopic Characterization
Standard techniques used to confirm the structure include:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the electronic environment of the functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as amides () and aromatic rings.
Crystallographic Studies
If crystalline, X-ray diffraction can be employed to determine the precise 3D arrangement of atoms.
Comparative Analysis with Related Compounds
| Property | N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide | Related Amides |
|---|---|---|
| Molecular Weight | 339.41 g/mol | Varies depending on substituents |
| Key Functional Groups | Dimethylamino, Fluorophenyl, Naphthalene | Often includes similar aromatic systems for bioactivity |
| Potential Applications | Medicinal chemistry, fluorescent probes | Anticancer agents, enzyme inhibitors |
Stability
The compound's stability under physiological conditions (e.g., pH, enzymatic degradation) needs further evaluation.
Biological Testing
Experimental studies are required to assess its pharmacokinetics, toxicity, and specific biological activity.
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